![molecular formula C40H60BNaO14 B1261144 Aplasmomycin CAS No. 61230-25-9](/img/structure/B1261144.png)
Aplasmomycin
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Overview
Description
(+)-aplasmomycin is a macrolide antibiotic and a boron oxoanion.
Scientific Research Applications
1. Inhibition of the Futalosine Pathway
Aplasmomycin, a boron-containing macrodiolide isolated from Streptomyces sp. K15-0223, has been identified as a specific inhibitor of the futalosine pathway. This pathway is a non-canonical method of menaquinone biosynthesis operating in Helicobacter pylori. Boromycin, an analog of this compound, exhibits similar activity (Shimizu et al., 2018).
2. Synthesis of Tetrahydrofuran Precursor
The synthesis of the this compound tetrahydrofuran is a key component in its chemical structure. A highly stereoselective iodocyclisation process is used to create the b-iodotetrahydrofuran 10, which is a precursor to this compound. This process involves asymmetric dihydroxylation and Mitsunobu inversion techniques (Bew et al., 2000).
3. Crystal Structure Analysis
The crystal structure determination of specific compounds related to this compound has allowed the confirmation of the relative stereochemistry between tetrasubstituted C atoms on the tetrahydrofuran moiety. This understanding is crucial in the synthesis and application of this compound and its precursors (Bew et al., 2001).
4. Macrolide Ionophores Synthesis
The synthesis of macrodiolide ionophores like this compound A and boromycin involves complex chemical processes such as alkylation, regio- and stereoselective cyclization, and Mukaiyama macrolactonization. These methods are essential for creating these complex chemical structures (Avery et al., 2014).
properties
CAS RN |
61230-25-9 |
---|---|
Molecular Formula |
C40H60BNaO14 |
Molecular Weight |
798.7 g/mol |
IUPAC Name |
sodium;(1R,2R,5S,6R,8S,9E,12R,14S,17R,18R,22R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione |
InChI |
InChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1 |
InChI Key |
GEIYDRPAWIMINR-ZDKANEFWSA-N |
Isomeric SMILES |
[B-]123O[C@]45O[C@H](C([C@@H](C/C=C/[C@H]6O[C@@H]([C@H](C6)OC(=O)[C@H](O1)[C@]7(O2)O[C@H](C([C@@H](C/C=C/[C@H]8O[C@@H]([C@H](C8)OC(=O)[C@@H]4O3)C)O)(C)C)CC[C@H]7C)C)O)(C)C)CC[C@H]5C.[Na+] |
SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
Canonical SMILES |
[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |
synonyms |
antibiotic 339-29 aplasmomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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